{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine
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Overview
Description
{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine is an organic compound that features a complex structure with multiple halogen substitutions
Mechanism of Action
Target of Action
The primary target of this compound is Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the metabolism of corticosteroids, which are involved in a wide range of physiological processes, including immune response and regulation of inflammation.
Mode of Action
It is believed to interact with its target enzyme, potentially inhibiting its activity . This inhibition could lead to alterations in corticosteroid metabolism, affecting the balance of active and inactive corticosteroids in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine typically involves multiple steps, including halogenation and amination reactions. One common method involves the reaction of 2-chloro-4-fluorophenol with 5-fluoro-2-nitrobenzyl chloride under basic conditions to form the intermediate {[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}amine. This intermediate is then reduced using hydrogenation to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as nitroso, nitro, and amino compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-4-fluorophenoxy)-2-methyl-N-[(1R,2S,3S,5S,7S)-5-(methylsulfonyl)-2-adamantyl]propanamide
- 4-Chloro-2-fluorotoluene
- 3-Chloro-2,4,5,6-tetrafluoropyridine
Uniqueness
{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine is unique due to its specific halogen substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-(2-chloro-4-fluorophenoxy)-5-fluorophenyl]-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF2NO/c1-18-8-9-6-10(16)2-4-13(9)19-14-5-3-11(17)7-12(14)15/h2-7,18H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERWEBWLKPBPPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)OC2=C(C=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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